NOS Substrate Stereospecificity: D-NOHA vs. L-NOHA in Macrophage NOS
In a direct head-to-head comparison using purified macrophage NO synthase, Nω-hydroxy-D-arginine (D-NOHA) showed zero substrate activity, whereas Nω-hydroxy-L-arginine (L-NOHA) was efficiently oxidized with an apparent Km of 6.6 µM and Vmax of 99 nmol·min⁻¹·mg⁻¹ [1]. Under identical assay conditions, L-NOHA and L-arginine (Km 2.3 µM, Vmax 54 µmol·min⁻¹·mg⁻¹) both supported NO production, while D-NOHA generated no detectable nitric oxide or L-citrulline product [1]. Stable isotope studies further confirmed that NOS exclusively oxidized the hydroxylated nitrogen of L-NOHA, with the D-enantiomer completely unreactive [1].
| Evidence Dimension | NOS substrate activity (NO production) |
|---|---|
| Target Compound Data | No detectable substrate activity; zero NO or L-citrulline formation |
| Comparator Or Baseline | Nω-hydroxy-L-arginine: Km = 6.6 µM; Vmax = 99 nmol·min⁻¹·mg⁻¹. L-arginine: Km = 2.3 µM; Vmax = 54 µmol·min⁻¹·mg⁻¹ |
| Quantified Difference | D-NOHA: no turnover; L-NOHA: full substrate with Km ~6.6 µM. At least >100-fold difference in catalytic efficiency, effectively infinite selectivity |
| Conditions | Purified macrophage NO synthase; assay measuring NO and L-citrulline production; Stuehr et al., J Biol Chem, 1991 |
Why This Matters
This complete stereochemical blockade of catalysis establishes D-NOHA as the definitive negative control for NOS activity assays, preventing false-positive NO signals that would confound results if L-NOHA or other L-arginine analogs were used instead.
- [1] Stuehr DJ, Kwon NS, Nathan CF, Griffith OW, Feldman PL, Wiseman J. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine. J Biol Chem. 1991;266(10):6259-6263. PMID: 1706713. View Source
